molecular formula C19H17BrO4 B1654026 6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid CAS No. 2095616-86-5

6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid

Cat. No. B1654026
CAS RN: 2095616-86-5
M. Wt: 389.2
InChI Key: ATYJTUTYBSEGHA-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid, also known as 6-Bromo-2-methyl-3-phenyl-2-benzofuran-3-carboxylic acid, is a versatile compound used in many scientific and industrial applications. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. 6-Bromo-2-methyl-3-phenyl-2-benzofuran-3-carboxylic acid has a molecular formula of C14H11BrO3 and a molecular weight of 306.14 g/mol. It is a widely used reagent in organic synthesis and is also used in the pharmaceutical and agricultural industries.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including the one , have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

The compound may also have antibacterial properties. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .

Anti-Oxidative Activity

Benzofuran compounds are known for their anti-oxidative activities . This means they can potentially neutralize harmful free radicals in the body, which can help prevent various diseases.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Antifungal Activity

A series of novel benzofuran-triazole hybrids were designed by click chemistry and found to have moderate to satisfactory antifungal activity .

Use in Organic Synthesis

Pinacol boronic esters, which are related to benzofuran compounds, are highly valuable building blocks in organic synthesis . They are often used in the Suzuki–Miyaura coupling, a type of cross-coupling reaction used to synthesize organic compounds .

Use in Drug Development

Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, making them attractive for potential applications as drugs .

Use as Ligands

The compound can be a useful building block for Tris [ (pyridyl)methyl]amine ligands . These ligands are often used in coordination chemistry and catalysis .

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects , suggesting that they may target cellular proliferation pathways.

Mode of Action

It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . The compound may interact with its targets in a manner that modulates their function, leading to downstream effects on cellular processes.

Biochemical Pathways

It’s known that benzofuran derivatives can influence various biochemical pathways, potentially including those involved in cell proliferation .

Result of Action

Some benzofuran derivatives have been shown to inhibit cell growth , suggesting that this compound may have similar effects.

properties

IUPAC Name

6-bromo-2-[2-(3-methoxyphenyl)propan-2-yl]-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-19(2,11-5-4-6-13(9-11)23-3)17-16(18(21)22)14-8-7-12(20)10-15(14)24-17/h4-10H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYJTUTYBSEGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)C2=C(C3=C(O2)C=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142577
Record name 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid

CAS RN

2095616-86-5
Record name 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095616-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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